Tert-butyl (6-(2-chloroacetamido)hexyl)carbamate
Overview
Description
Tert-butyl (6-(2-chloroacetamido)hexyl)carbamate: is a chemical compound with the molecular formula C13H25ClN2O3 and a molecular weight of 292.8 g/mol . It is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (6-(2-chloroacetamido)hexyl)carbamate typically involves the reaction of N-BOC-1,6-diaminohexane with chloroacetyl chloride . The reaction is carried out under inert atmosphere conditions at room temperature to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (6-(2-chloroacetamido)hexyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the carbamate group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (6-(2-chloroacetamido)hexyl)carbamate is used as a protecting group for amines. It helps in the synthesis of complex molecules by temporarily masking reactive amine groups .
Biology
In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in various biochemical assays .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is used in the development of drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl (6-(2-chloroacetamido)hexyl)carbamate involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity . The carbamate group can also undergo hydrolysis, releasing the active amine .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(4,4-dimethyl-1-(methylamino)pentan-3-yl)carbamate
- tert-Butyl N-{[1-(bromomethyl)cyclobutyl]methyl}carbamate
- tert-Butyl N-(3-(piperazin-1-yl)cyclopentyl)carbamate
Uniqueness
Tert-butyl (6-(2-chloroacetamido)hexyl)carbamate is unique due to its specific structure, which combines a chloroacetamido group with a carbamate protecting group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[6-[(2-chloroacetyl)amino]hexyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25ClN2O3/c1-13(2,3)19-12(18)16-9-7-5-4-6-8-15-11(17)10-14/h4-10H2,1-3H3,(H,15,17)(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQOZFQGPYEETI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCNC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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